3-Bromo-4-chloro-5-fluoropyridine
Overview
Description
3-Bromo-4-chloro-5-fluoropyridine is a compound that shows excellent antifungal activity against Trichophyton fungus, which is a major causative microorganism of superficial mycosis . It also has high effectiveness on diseases caused by Trichophyton fungi . It is a useful intermediate for pharmaceutical and organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .Molecular Structure Analysis
The molecular formula of this compound is C5H2BrClFN . The molecular weight is 210.43 g/mol . The InChIKey is DGAXTZFGBOIDAB-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 210.43 g/mol . It has a complexity of 103 and a topological polar surface area of 12.9 Ų .Scientific Research Applications
Chemoselective Functionalization
3-Bromo-4-chloro-5-fluoropyridine can undergo chemoselective functionalization. For instance, in a study, 5-bromo-2-chloro-3-fluoropyridine was chemoselectively functionalized using catalytic amination conditions, which afforded the bromide substitution product for both secondary amines and primary anilines. Different conditions led to selective substitutions at different positions of the molecule (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Halogen-Rich Intermediate for Synthesis
This compound is valuable as a halogen-rich intermediate for the synthesis of complex molecules. For example, 5-bromo-2-chloro-4-fluoro-3-iodopyridine was used in research to create a variety of pentasubstituted pyridines with functionalities suitable for further chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).
Vibrational Spectra Analysis
Studies have also focused on the vibrational spectra of compounds like this compound. Understanding these spectra is crucial for applications in molecular spectroscopy (Green, Kynaston, & Paisley, 1963).
Future Directions
The future directions of 3-Bromo-4-chloro-5-fluoropyridine research could involve further exploration of its antifungal activity and potential applications in pharmaceutical and organic synthesis . Additionally, the development of more efficient synthesis methods could be a focus of future research .
Mechanism of Action
Target of Action
3-Bromo-4-chloro-5-fluoropyridine is a type of fluoropyridine, which are known for their interesting and unusual physical, chemical, and biological properties Fluoropyridines are generally used in the synthesis of various biologically active compounds , suggesting a broad range of potential targets.
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound might interact with its targets in a unique manner due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , implying that they could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -5.97 cm/s , indicating its ability to penetrate the skin.
Result of Action
Given its use in the synthesis of various biologically active compounds , it’s plausible that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
It’s known that the compound should be stored at 2-8°c under argon , suggesting that temperature and atmospheric conditions could potentially affect its stability.
Properties
IUPAC Name |
3-bromo-4-chloro-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-1-9-2-4(8)5(3)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAXTZFGBOIDAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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